

Physical and chemical properties of (3R,11Z)-3-hydroxyicosenoyl-CoA.

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Compound of Interest

Compound Name: (3R,11Z)-3-hydroxyicosenoyl-CoA

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(3R,11Z)-3-hydroxyicosenoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,11Z)-3-hydroxyicosenoyl-CoA is a long-chain monounsaturated 3-hydroxy fatty acyl-coenzyme A thioester. As a member of the acyl-CoA family, it is presumed to be an intermediate in fatty acid metabolism, although its specific biological roles and pathways are not extensively characterized in the current scientific literature. This technical guide provides a summary of its known and predicted physical and chemical properties, generalized experimental protocols for its analysis, and a hypothetical metabolic context. The information presented herein is intended to serve as a foundational resource for researchers investigating the function and therapeutic potential of this and related molecules.

Physical and Chemical Properties

Quantitative data for **(3R,11Z)-3-hydroxyicosenoyl-CoA** is limited. The following table summarizes available and predicted information for this molecule and its close structural analogs. It is important to note that many of these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C41H72N7O18P3S	MedChemExpress[1]
Molecular Weight	1076.03 g/mol	MedChemExpress[1]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,11Z)-3-hydroxyicos-11-enethioate	PubChem (Computed for similar structures)
Physical Description	Predicted to be a solid at room temperature.	General knowledge of long-chain acyl-CoAs
Melting Point	Not experimentally determined. For comparison, the melting point of 3-hydroxypropanoyl-CoA is 121.5 °C.[2]	N/A
Boiling Point	Not determined. Likely to decompose at high temperatures.	General chemical principles
Solubility	Expected to be soluble in water and polar organic solvents like methanol. To ensure the extraction of more hydrophobic long-chain acyl-CoAs, harvesting in cold methanol supplemented with 5% acetic acid is a suggested method.[3]	General knowledge of acyl-CoAs

Stability	Thioester bonds are susceptible to hydrolysis, particularly at non-neutral pH. Should be stored under recommended conditions as per the Certificate of Analysis, typically at low temperatures. [1]	General chemical principles
XlogP (Predicted)	0.2 (for a similar structure)	PubChem [4]

Experimental Protocols

The analysis of long-chain acyl-CoA esters like **(3R,11Z)-3-hydroxyicosenoyl-CoA** typically involves chromatographic separation followed by detection using mass spectrometry or UV spectrophotometry.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The following is a generalized protocol that can be adapted for the specific analysis of this molecule.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

A common challenge in the analysis of long-chain acyl-CoAs is their extraction from biological matrices. An effective method involves the use of organic solvents to disrupt cell membranes and solubilize the lipids.

- Reagents:
 - Cold Methanol with 5% Acetic Acid[\[3\]](#)
 - Internal Standards (e.g., a stable isotope-labeled version of the analyte)
 - Phosphate Buffer
- Procedure:
 - Homogenize the tissue or cell sample in cold methanol with 5% acetic acid. The acid helps to precipitate proteins and inactivate enzymes that could degrade the acyl-CoAs.

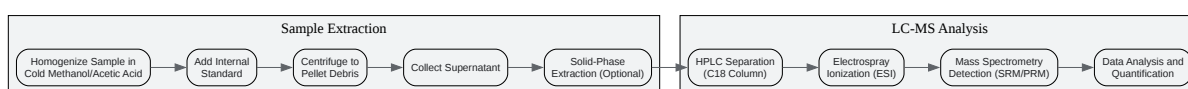
- Add an internal standard to the homogenate to correct for extraction efficiency and matrix effects.
- Centrifuge the sample to pellet the precipitated proteins and cellular debris.
- Collect the supernatant containing the acyl-CoAs.
- The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the sensitive and specific quantification of acyl-CoAs.[\[3\]](#)[\[8\]](#)

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Reversed-phase C18 column[\[6\]](#)
 - Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
- Chromatographic Conditions (Example):
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs from the column.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
 - Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.



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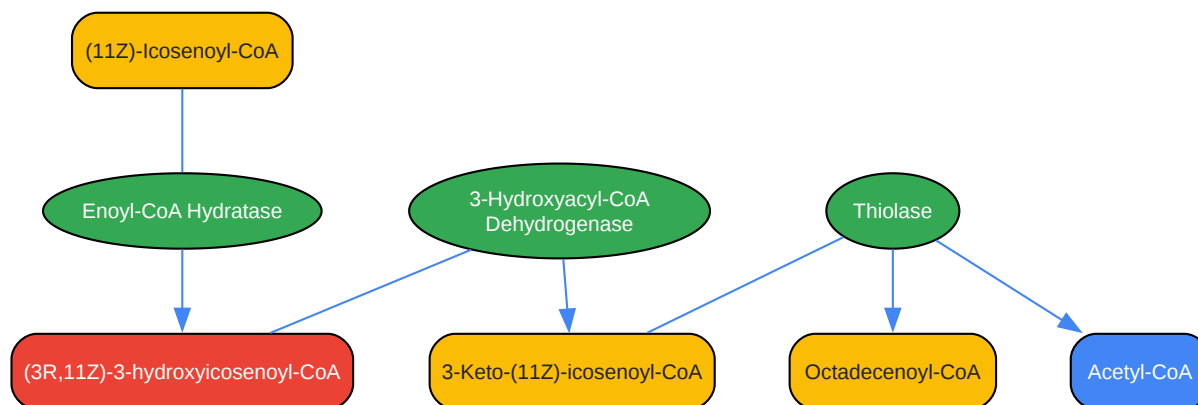
Caption: A generalized workflow for the extraction and analysis of long-chain acyl-CoAs.

Biological Context and Signaling Pathways

While the specific pathways involving **(3R,11Z)-3-hydroxyicosenoyl-CoA** are not well-defined, long-chain acyl-CoAs are crucial intermediates in numerous metabolic processes.^{[5][9][10][11]} These include fatty acid β -oxidation for energy production, the synthesis of complex lipids such as triacylglycerols and phospholipids, and cellular signaling.

The presence of a hydroxyl group at the 3-position (beta-position) strongly suggests its involvement in the fatty acid β -oxidation pathway. In this pathway, fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA.

The diagram below illustrates a hypothetical position for **(3R,11Z)-3-hydroxyicosenoyl-CoA** within the mitochondrial fatty acid β -oxidation spiral.



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Caption: Hypothetical involvement of **(3R,11Z)-3-hydroxyicosenoyl-CoA** in fatty acid β -oxidation.

In this proposed pathway, an unsaturated fatty acyl-CoA, (11Z)-Icosenoyl-CoA, is hydrated by enoyl-CoA hydratase to form **(3R,11Z)-3-hydroxyicosenoyl-CoA**. This intermediate is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to the corresponding ketoacyl-CoA, which subsequently undergoes thiolytic cleavage to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

Conclusion

(3R,11Z)-3-hydroxyicosenoyl-CoA is a molecule of interest in the field of lipid metabolism. While specific experimental data on its properties and biological functions are currently limited, this guide provides a framework for its study based on the well-established chemistry and analysis of related long-chain acyl-CoA esters. Further research is warranted to elucidate its precise roles in health and disease, which may open new avenues for therapeutic intervention in metabolic disorders.

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